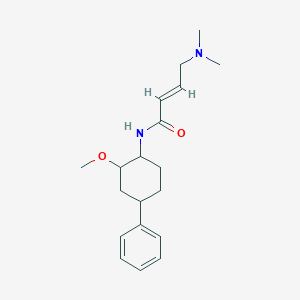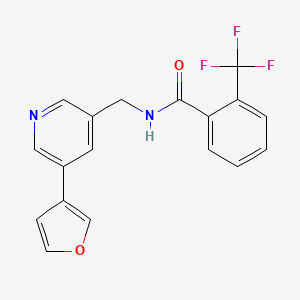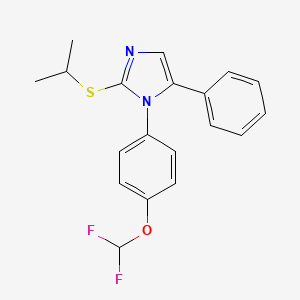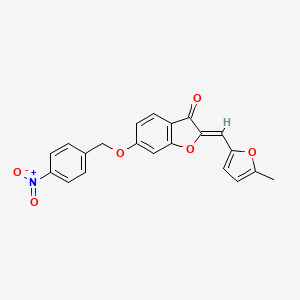
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide, also known as DMAGO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAGO is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, DMAGO can increase the levels of endocannabinoids in the body, which may have therapeutic benefits in various diseases.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide exerts its effects by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that activate cannabinoid receptors in the body, which are involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide can increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate these processes.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include increased levels of endocannabinoids in the body, activation of cannabinoid receptors, modulation of pain signaling pathways, and reduction of inflammation. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been shown to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in lab experiments is its potent inhibition of FAAH, which can increase the levels of endocannabinoids in the body and modulate various physiological processes. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been shown to have good selectivity for FAAH, which reduces the risk of off-target effects.
One limitation of using (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in lab experiments is its relatively low solubility in water, which can make it challenging to administer in certain experimental setups. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide also has a relatively short half-life in the body, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide research, including:
1. Further investigation of the mechanisms underlying the analgesic effects of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in various animal models of pain.
2. Exploration of the potential anti-inflammatory effects of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
3. Investigation of the potential use of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in mood disorders, such as depression and anxiety, and the underlying mechanisms involved.
4. Development of more efficient and selective synthesis methods for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide.
5. Investigation of the pharmacokinetics and pharmacodynamics of (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide in humans, including its safety and efficacy in various diseases.
Conclusion:
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide is a potent inhibitor of FAAH, which can increase the levels of endocannabinoids in the body and modulate various physiological processes. (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been extensively studied for its potential use in pain management, inflammation, and mood disorders, and there are several future directions for (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide research.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis can vary depending on the specific laboratory and equipment used. However, the general steps involved in (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide synthesis include the reaction of 2-methoxy-4-phenylcyclohexanone with dimethylamine, followed by the reaction of the resulting intermediate with but-2-enoyl chloride. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been extensively studied for its potential applications in various scientific research areas, including pain management, inflammation, and mood disorders. In preclinical studies, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and modulate pain signaling pathways.
(E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has also been studied for its anti-inflammatory properties. In animal models of inflammation, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to reduce the levels of pro-inflammatory cytokines and decrease the recruitment of immune cells to the site of inflammation. These effects may be beneficial in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been investigated for its potential use in mood disorders, such as depression and anxiety. In animal models of depression, (E)-4-(Dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide has been shown to have antidepressant effects, which may be mediated by the modulation of endocannabinoid signaling pathways in the brain.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-21(2)13-7-10-19(22)20-17-12-11-16(14-18(17)23-3)15-8-5-4-6-9-15/h4-10,16-18H,11-14H2,1-3H3,(H,20,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNNOPCHHJWDE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(2-methoxy-4-phenylcyclohexyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2510267.png)
![1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510270.png)



![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510277.png)


![Cyclopentanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B2510280.png)

![3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2510283.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)